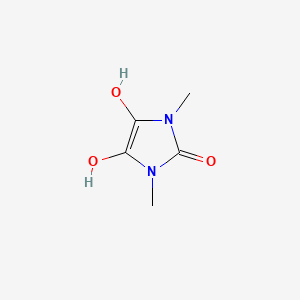![molecular formula C7H14O2Se B12563819 Ethyl [(propan-2-yl)selanyl]acetate CAS No. 190599-98-5](/img/structure/B12563819.png)
Ethyl [(propan-2-yl)selanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [(propan-2-yl)selanyl]acetate is an organic compound with the molecular formula C₇H₁₄O₂Se. It belongs to the class of esters, which are characterized by the presence of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . This compound is notable for containing selenium, an element that imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(propan-2-yl)selanyl]acetate typically involves the esterification of ethyl acetate with a selenium-containing reagent. One common method is the reaction of ethyl acetate with isopropyl selenide under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of selenium-containing precursors in large-scale esterification processes is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(propan-2-yl)selanyl]acetate can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Ethyl [(propan-2-yl)selanyl]alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl [(propan-2-yl)selanyl]acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant properties due to the presence of selenium.
Medicine: Research is ongoing into its potential therapeutic applications, such as in the development of selenium-based drugs.
Industry: It is used in the synthesis of specialty chemicals and materials that require selenium incorporation.
Mechanism of Action
The mechanism of action of ethyl [(propan-2-yl)selanyl]acetate involves its interaction with molecular targets through its ester and selenium functional groups. The selenium atom can participate in redox reactions, influencing various biochemical pathways. The ester group can undergo hydrolysis to release the active selenium-containing moiety, which can then interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester without selenium, used as a solvent.
Isopropyl selenide: Contains selenium but lacks the ester functionality.
Methyl [(propan-2-yl)selanyl]acetate: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to the combination of its ester functionality and the presence of selenium. This dual functionality allows it to participate in a wide range of chemical reactions and imparts unique properties that are not found in simpler esters or selenium compounds alone.
Properties
CAS No. |
190599-98-5 |
|---|---|
Molecular Formula |
C7H14O2Se |
Molecular Weight |
209.16 g/mol |
IUPAC Name |
ethyl 2-propan-2-ylselanylacetate |
InChI |
InChI=1S/C7H14O2Se/c1-4-9-7(8)5-10-6(2)3/h6H,4-5H2,1-3H3 |
InChI Key |
AAXWGEMUEPAROW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C[Se]C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


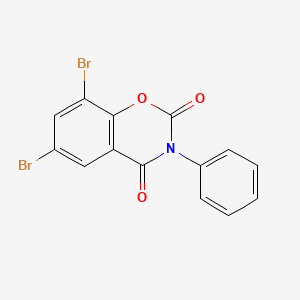
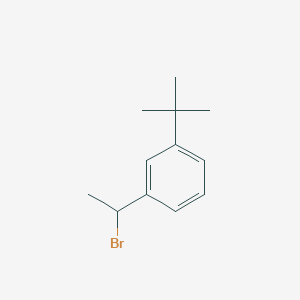
![Pyrrolidine, 3-[(phenylmethoxy)methyl]-1-(phenylmethyl)-, (R)-](/img/structure/B12563747.png)
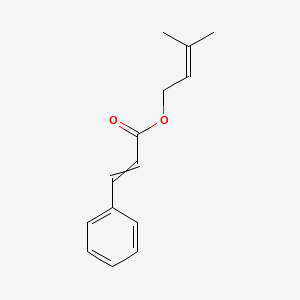
![4-(4-Nitrophenylazo)-4'-[bis(2-hydroxyethyl)amino]azobenzene](/img/structure/B12563756.png)
![1-Propene, 3-chloro-2-[(2-methoxyethoxy)methyl]-](/img/structure/B12563765.png)
![4-[(Quinolin-2-yl)methyl]-1,4,7,10-tetraazacyclotridecane-11,13-dione](/img/structure/B12563770.png)

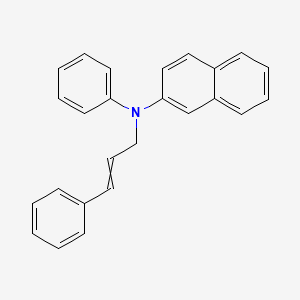
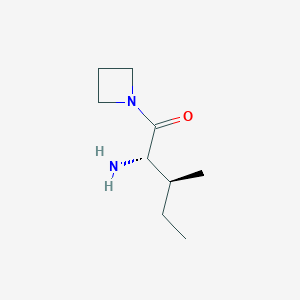


![(1-[3-(2-Hydroxyethoxy)benzyl]piperidin-4-yl)carbamic acid tert-butyl ester](/img/structure/B12563818.png)
